molecular formula C29H22BF4N B1354623 1,2,4,6-Tetraphenylpyridinium tetrafluoroborate CAS No. 59834-94-5

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate

Cat. No. B1354623
CAS RN: 59834-94-5
M. Wt: 471.3 g/mol
InChI Key: WJMVXJXAHPJPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate is a chemical compound with the linear formula C29H22BF4N . It has a molecular weight of 471.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of a compound similar to 1,2,4,6-Tetraphenylpyridinium tetrafluoroborate, namely (NC5H2(C6H5)4)2[Re2Cl8] · 2CH3CN, has been reported . This compound was prepared by the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . It crystallizes upon cooling of the solution at –15°C .


Molecular Structure Analysis

The structure of the synthesized compound consists of the ((C6H5)4C5H2N)+ cation and Re2Cl 8 2− anion with virtual D4h symmetry . The average Re–Re and Re–Cl bond distances are 2.2205 and 2.3431 Å, respectively .

Scientific Research Applications

Potentiometric Precipitation Titration

1,2,4,6-Tetraphenylpyridinium acetate has been utilized in the potentiometric precipitation titration of semimicro quantities of various inorganic anions. The effectiveness of this compound was demonstrated through satisfactory results for a range of anions including perchlorate, perrhenate, periodate, dichromate, permanganate, hexafluorophosphate, and hexachloroplatinate. However, it was noted that fluoroborate yielded less precise results (Selig, 1978).

Spectrophotometric Determination in Metal Analysis

1,2,4,6-Tetraphenylpyridinium, as the acetate or perchlorate, has been applied in the spectrophotometric determination of certain metals. It was used as a counter ion for the extraction of the anionic metal-thiocyanate complex for metals like niobium and gallium. The method provided good precision and accuracy for determining niobium in standard steels and ores and gallium in aluminum (Aznárez et al., 1985) (Ortuño et al., 1986).

Analytical Reagent in Spectrophotometric Analysis

1,2,4,6-Tetraphenylpyridinium perchlorate has been synthesized and characterized as a reagent for forming ion-association complexes. It has been notably effective for the spectrophotometric determination of metals like thallium and gold, forming complexes that are slightly soluble in water but extractable with organic solvents, providing a method with high selectivity and precision (Ruiz et al., 1982) (Ortuño et al., 1984).

Ionic Liquid in Energy Storage Devices

Mixed ionic liquids, including compounds like 1-butyl-4-methylpyridinium tetrafluoroborate, have been studied for potential applications in energy storage devices such as batteries or supercapacitors. These studies focus on the properties of these ionic liquids when mixed with organic solvents and a lithium salt, investigating aspects like viscosity, conductivity, and electrochemical windows (Diaw et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 2,4,6-Triphenylpyrylium tetrafluoroborate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1,2,4,6-tetraphenylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N.BF4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-22H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVXJXAHPJPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506175
Record name 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate

CAS RN

59834-94-5
Record name 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6-TETRAPHENYLPYRIDINIUM TETRAFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL round-bottomed flask equipped with a condenser was charged with 2,4,6-triphenyl-pyrylium tetrafluoroborate (22.4 g, 0.056 mole), aniline (5.8 g, 0.060 mole) and ethanol (200 mL). The resulting solution was magnetically stirred and refluxed under a nitrogen atmosphere for 6 hours. The solution was cooled to room temperature, and the product 27 precipitated as greenish-yellow, crystalline solid. The product was collected by filtration and dried in a vacuum oven at 100° C. (23 g, 87% yield). Mp=253° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate
Reactant of Route 6
Reactant of Route 6
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.